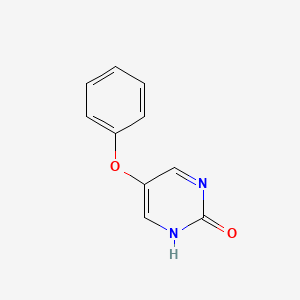

![molecular formula C20H16N2O2S B2582021 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 850782-02-4](/img/structure/B2582021.png)

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide, also known as MMBN or NSC-722704, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiazole derivatives and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

Compounds similar to (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide have been investigated for their antimicrobial properties. Desai, Rajpara, and Joshi (2013) synthesized a series of compounds for in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal infections like Candida albicans. These thiazole derivatives may offer therapeutic intervention for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Photodynamic Therapy for Cancer

A study by Pişkin, Canpolat, and Öztürk (2020) explored the potential of similar compounds in photodynamic therapy, a treatment modality for cancer. They synthesized new zinc phthalocyanine derivatives that exhibited properties useful for photodynamic therapy, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This indicates the potential of these compounds in Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

5-Lipoxygenase Inhibition

Compounds structurally related to this compound have been identified as novel inhibitors of 5-lipoxygenase, a key enzyme in the inflammatory process. Bird et al. (1991) discovered that (methoxyalkyl)thiazoles, with similar structural features, are potent, selective, and orally active inhibitors. This class of inhibitors shows specific, enantioselective interactions with the enzyme, suggesting potential applications in treating inflammatory conditions (Bird et al., 1991).

Synthesis and Antibacterial/Antifungal Agents

Helal, Abbas, Salem, Farag, and Ammar (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives that showed significant antibacterial and antifungal activities. This includes efficacy against strains like Ampicilline and Flucanazole. This research suggests the potential of these compounds in developing new antimicrobial agents (Helal et al., 2013).

Antioxidant, Anti-Inflammatory, and Analgesic Activities

Nandagokula, Poojary, Vittal, Shenoy, Shetty, and Tangavelu (2012) prepared a series of compounds including 2,3-disubstituted 4-thiazolidinones and evaluated them for their antioxidant, anti-inflammatory, and analgesic activities. Their antibacterial and antifungal activities were also tested, indicating the broad spectrum of potential applications (Nandagokula et al., 2012).

Anti-Proliferative Activity Against Cancer

Compounds structurally related to the query chemical have been investigated for their anti-proliferative activities against cancer cell lines. Kong, Lv, Yan, Chang, and Wang (2018) found that a novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This suggests potential utility in melanoma treatment (Kong et al., 2018).

Anti-Tubercular and Anti-Bacterial Agents

Prasad and Nayak (2016) synthesized novel thiazoles derivatives containing a methoxy-napthyl moiety. These compounds exhibited potent anti-bacterial and anti-tubercular activities, demonstrating their significance in pharmaceutical research (Prasad & Nayak, 2016).

Wirkmechanismus

Another related compound, naphthamide derivatives, has been developed and evaluated for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These compounds were found to be competitive and reversible MAO inhibitors based on kinetic and reversibility studies .

Eigenschaften

IUPAC Name |

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-22-17-10-9-16(24-2)12-18(17)25-20(22)21-19(23)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTDHWMSAUZSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581944.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2581947.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2581949.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one](/img/structure/B2581954.png)

![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2581960.png)

![N-(4-methylbenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2581961.png)